molecular formula C11H17NO2 B1179578 fliJ protein CAS No. 138414-69-4

fliJ protein

Cat. No.: B1179578
CAS No.: 138414-69-4
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Description

The fliJ protein is an essential cytoplasmic component of the bacterial flagellar Type III Secretion System (fT3SS), serving as a central controller for the export and assembly of flagellar structural subunits . In Salmonella enterica serovar Typhimurium, the best-characterized model, fliJ functions as the central stalk of the cytoplasmic ATPase complex , a structure analogous to the γ-subunit of the F 1 F O ATP synthase . This complex, composed of FliH, FliI, and fliJ, activates the transmembrane export apparatus, enabling the energy-efficient translocation of flagellar proteins across the cytoplasmic membrane . Mechanistically, fliJ plays multiple critical roles. It binds to the center of the FliI 6 ATPase ring, facilitating its assembly and activating the export gate complex to utilize proton motive force (PMF) for rapid protein export . Furthermore, fliJ is instrumental in chaperone recycling during late-stage flagellar assembly. fliJ undergoes a conformational change to interact directly with export chaperones like FliT and FlgN, displacing them from the export platform protein FlhA after they deliver their cognate substrates (e.g., FliD, FlgK, FlgL) . This process is crucial for the orderly secretion of hook-filament junction and filament components, ensuring the correct sequence of flagellar assembly . This recombinant this compound is an indispensable tool for in vitro biochemical studies, including ATPase activity assays, protein-protein interaction analyses, and structural studies aimed at elucidating the mechanics of the type III secretion system. Its use is strictly limited to research applications. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

138414-69-4

Molecular Formula

C11H17NO2

Synonyms

fliJ protein

Origin of Product

United States

Foundational Perspectives on Flij Protein Research

Historical Trajectories in Flagellar Protein Discovery and Characterization

The study of bacterial motility dates back to the 17th century with Antony van Leeuwenhoek's first observations of bacteria. nih.gov However, the scientific understanding of the flagellum, the organelle responsible for this movement, began to take shape much later. nih.govresearch.csiro.au Early research in the 20th century focused on the morphology and basic function of this complex nanomachine. mdpi.com Through techniques like electron microscopy, scientists identified the three main structural parts of the flagellum: the basal body, which anchors the structure in the cell envelope; the hook, a flexible universal joint; and the long, helical filament that acts as a propeller. nih.govmdpi.comvedantu.comnih.gov

As genetic and biochemical techniques advanced, researchers began to identify the multitude of proteins required for flagellar assembly and function—over 50 in well-studied organisms like Escherichia coli and Salmonella enterica. embopress.orgpnas.org These proteins were functionally classified into several groups: structural components of the basal body, hook, and filament; motor proteins that drive rotation; switch proteins that control the direction of rotation; and regulatory proteins that ensure the ordered assembly of the entire structure. embopress.orgpnas.org A crucial discovery was the identification of a specialized Type III Secretion System (T3SS) embedded within the flagellar base, responsible for exporting the external components of the flagellum from the cytoplasm to the site of assembly. nih.govembopress.orgnih.gov

Within the growing catalog of flagellar genes, a residuum of components with no immediately obvious structural function pointed towards an underlying export machinery. nih.gov In 1991, the genes fliH, fliI, and the adjacent fliJ were sequenced in Salmonella typhimurium. ebi.ac.uk Early studies on mutant strains were critical in elucidating their roles. For instance, mutations in the fliIJ operon in Caulobacter crescentus were shown to block flagellar assembly at an early stage, demonstrating that both gene products are essential for motility. bohrium.comnih.gov

Initial characterization identified FliJ as a small, hydrophilic protein. bohrium.comnih.gov While FliI was identified as an ATPase, providing energy for protein export, the precise function of FliJ remained unknown initially. nih.govbohrium.comnih.gov However, its necessity for the export process was clear. Experiments with temperature-sensitive flagellar mutants showed that, unlike many other mutants that could regrow filaments, those lacking functional FliH, FliI, or FlhA had severely reduced regrowth, implicating them directly in the export process. ebi.ac.uk Further studies suggested FliJ acts as a general chaperone, preventing the premature aggregation of export substrates in the cytoplasm. nih.gov These early findings established FliJ not as a static structural piece, but as a dynamic and essential player in the intricate process of flagellar construction.

Early Identification of Flagellar Components and Their Functional Classifications

The Definitive Role of FliJ Protein within the Bacterial Flagellar System

The bacterial flagellum is assembled by a dedicated Type III Secretion System (fT3SS), a sophisticated protein export apparatus that transports flagellar subunits from the cytoplasm to the growing distal end of the structure. nih.govnih.govasm.org This system is composed of a membrane-embedded export gate and a soluble, cytoplasmic ATPase complex. nih.govnih.govresearchgate.net The this compound is a core component of this cytoplasmic complex, along with FliH and FliI. nih.govproteopedia.orgasm.org

The ATPase complex, often described as FliH-FliI-FliJ, is crucial for energizing and regulating the export process. proteopedia.orgfrontiersin.org FliI is an ATPase that forms a hexameric ring (FliI₆), which is structurally similar to components of F-type ATP synthases. asm.orgjst.go.jpplos.org FliJ binds to the center of this FliI₆ ring, forming a FliI₆-FliJ complex that functions as the stalk of the ATPase machine. jst.go.jpplos.org This entire soluble complex (FliH₁₂-FliI₆-FliJ₁) is thought to recognize and deliver chaperone-substrate complexes to the export gate. researchgate.net

FliJ's central role lies in coupling the energy from ATP hydrolysis by FliI to the proton motive force (PMF) utilized by the membrane gate. nih.govplos.org It achieves this by physically interacting with the C-terminal cytoplasmic domain of FlhA (FlhA_C), a major component of the membrane export gate. jst.go.jpasm.orgunpaywall.org This specific interaction between FliJ and FlhA is essential for activating the gate, allowing it to efficiently use the PMF to drive the translocation of proteins. nih.govjst.go.jpplos.org In essence, FliJ acts as a crucial linker, ensuring that the chemical energy from the cytoplasm is effectively transduced to the membrane-bound export machinery. asm.org

ComponentLocationFunction in fT3SSKey Interactions
FliJ CytoplasmForms central stalk of ATPase complex; couples ATP hydrolysis to PMF; acts as chaperone escort. nih.govjst.go.jppnas.orgFliI, FlhA, FliH, FlgN, FliT. jst.go.jpunpaywall.orgpnas.org
FliI CytoplasmForms ATPase hexameric ring; provides energy for export via ATP hydrolysis. nih.govbohrium.comjst.go.jpFliH, FliJ. jst.go.jpunpaywall.org
FliH CytoplasmRegulator of FliI ATPase activity; localizes the FliI-FliJ complex to the export gate. asm.orgjst.go.jppnas.orgFliI, FlhA, FliN. asm.orgunpaywall.org
FlhA Inner MembraneCore component of the export gate; acts as a docking platform for chaperones and FliJ. nih.govproteopedia.orgjst.go.jpFliJ, FliH, FlgN, FliT. jst.go.jpasm.orgpnas.org
FlhB Inner MembraneComponent of the export gate; involved in substrate specificity switching. proteopedia.orgfrontiersin.orgInteracts with FliK. jst.go.jp
FliP/Q/R Inner MembraneForm the core channel of the export gate within the basal body. nih.govresearchgate.netproteopedia.orgForm a complex with each other. nih.gov

The proper assembly of the flagellum is an absolute prerequisite for bacterial swimming motility. nih.govmdpi.com By playing an indispensable role in the fT3SS, FliJ is fundamentally linked to the ability of bacteria to move. uniprot.org Mutations in the fliJ gene lead to a non-motile phenotype because the external components of the flagellum, such as the hook and filament, cannot be exported and assembled. bohrium.comnih.gov Therefore, FliJ's function in protein export is directly translated into the macroscopic behavior of bacterial locomotion. ebi.ac.uk

Beyond simple movement, FliJ is also implicated in chemotaxis, the process by which bacteria navigate chemical gradients to find nutrients or avoid toxins. nih.govuniprot.orgnih.gov Chemotaxis relies on the ability to control the direction of flagellar rotation, which allows the cell to switch between "running" (smooth swimming) and "tumbling" (reorientation). mdpi.comnih.gov While FliJ does not directly participate in the signal transduction pathway of chemotaxis, its role in ensuring the formation of a complete and functional flagellum is essential for the motor's ability to respond to chemotactic signals. uniprot.org Early studies noted that mutations in fliJ result in a failure to respond to chemotactic stimuli, a direct consequence of the lack of a functional motility apparatus. ebi.ac.ukuniprot.org The entire system of sensing and responding to the environment is futile without the properly constructed flagellar motor and propeller, a construction process that depends critically on FliJ. uniprot.orgnih.gov

Centrality of this compound in the Flagellar Type III Secretion System (fT3SS)

Conceptual Frameworks Guiding Contemporary this compound Investigations

Modern research has moved beyond viewing FliJ as a simple structural linker and now explores its more nuanced regulatory and chaperone-like functions. pnas.orgresearchgate.netnih.gov One prominent conceptual framework posits that FliJ acts as a chaperone escort or a "suprachaperone." pnas.org In this model, FliJ does not directly bind the flagellar subunits themselves but instead interacts with the specific chaperones (FlgN and FliT) that are responsible for piloting minor filament-type subunits to the export gate. pnas.orgresearchgate.net FliJ is thought to recruit these unladen chaperones, facilitating a chaperone recycling mechanism that is crucial for efficient late-stage flagellar assembly. pnas.orgnih.gov

Another key area of investigation focuses on how FliJ regulates the activity of the export gate to prevent wasteful energy expenditure. nih.gov Recent studies suggest a model where unladen chaperones, present when their cognate subunits are scarce, sequester FliJ. nih.govbiorxiv.org This prevents FliJ from interacting with and activating the FlhA export gate, thereby conserving the proton motive force when there are no substrates ready for export. nih.gov In this view, chaperones act as sensors for substrate availability, using FliJ as a mediator to couple this information to the activation of the PMF-driven export motor. nih.gov This regulatory role is further supported by findings that chaperones and the FlhA export gate component compete for binding to FliJ. researchgate.netnih.gov These contemporary frameworks highlight FliJ as a sophisticated molecular controller that integrates substrate availability with export machinery activation, ensuring an efficient and orderly construction of the flagellum. researchgate.netnih.gov

Systems Biology Approaches to Flagellar Assembly

A systems biology perspective views the bacterial flagellum not as a collection of individual parts, but as a highly integrated and dynamic system. bio-complexity.org This approach analyzes the complex interplay of over 30 different proteins required for the assembly and function of the flagellum. frontiersin.org The construction process is hierarchical and temporally regulated, starting with the assembly of the basal body in the inner membrane, followed by the rod, the hook, and finally the long filament. nih.govmdpi.com This entire process relies on the fT3SS to export the necessary structural proteins in a specific order. mdpi.comresearchgate.net

At the heart of the fT3SS's cytoplasmic components is an ATPase complex comprising the proteins FliH, FliI, and FliJ. proteopedia.orgmdpi.com FliI is the primary ATPase that provides the energy for protein export, and FliH is known to be a negative regulator of FliI's activity. frontiersin.orgspring8.or.jp FliJ is considered a soluble, general component of this export apparatus. asm.orgasm.org Its function is essential for the efficient transport of both early "rod/hook-type" substrates (like FlgD and FlgG) and later "filament-type" substrates (like FliC, the flagellin (B1172586) protein). asm.org

Systems-level analyses, including genetic and protein-protein interaction studies, have shown that FliJ interacts with multiple components of the flagellar machinery. It binds to the ATPase FliI and its regulator FliH, as well as the cytoplasmic domain of the membrane-embedded export gate protein, FlhA. asm.orgtandfonline.com This network of interactions positions FliJ as a critical coordinator, linking the energy-providing ATPase complex with the export gate itself. By acting as a molecular chaperone, FliJ is thought to prevent the aggregation of export substrates in the cytoplasm and facilitate their delivery to the secretion apparatus, ensuring an orderly and efficient assembly process. asm.orgtandfonline.com

Structural Biology Paradigms in this compound Characterization

Structural biology has provided profound insights into how FliJ performs its functions. The characterization of FliJ from Salmonella enterica using X-ray crystallography revealed that the 17 kDa protein is composed of two long α-helices that form an anti-parallel coiled-coil structure. spring8.or.jp This elongated shape is remarkably similar to the coiled-coil region of the γ (gamma) subunit of the F-type ATPase (F₁F₀-ATPase). spring8.or.jpasm.org

This structural mimicry is not superficial. The FliI ATPase, a key partner of FliJ, forms a hexameric ring that is structurally homologous to the α₃β₃ catalytic core of the F₁-ATPase. spring8.or.jp Electron microscopy studies have shown that FliJ inserts into the central pore of the FliI hexameric ring, much like the γ subunit penetrates the F₁-ATPase core. spring8.or.jp This interaction is believed to be crucial for promoting the formation and stability of the FliI hexamer. asm.org

Although there is no significant amino acid sequence similarity between FliJ and the F₁-ATPase γ subunit, a structure-based sequence alignment identified a conserved region of residues. spring8.or.jp In the F₁-ATPase, these conserved residues are located on the surface where the ε (epsilon) subunit interacts with the γ subunit. spring8.or.jp This suggests that FliJ may have a corresponding interaction partner within the flagellar export apparatus, further highlighting its role as a central scaffold or coupling rod.

FeatureDescriptionSource
Protein FliJ spring8.or.jp
Organism Salmonella enterica spring8.or.jp
Molecular Weight ~17 kDa spring8.or.jp
Primary Structure 147 amino acids spring8.or.jpebi.ac.uk
Secondary Structure Two long α-helices spring8.or.jp
Tertiary Structure Anti-parallel coiled-coil spring8.or.jp
Structural Homolog γ (gamma) subunit of F₁-ATPase spring8.or.jpasm.org
Key Interaction Inserts into the central pore of the FliI hexameric ring spring8.or.jp

Unresolved Questions and Horizon-Expanding Avenues in this compound Scholarship

Despite significant advances, several key questions about the this compound remain unanswered, opening up exciting avenues for future research. The precise molecular mechanism of its chaperone activity is still not fully understood. While it is known to prevent substrate aggregation, how it recognizes a diverse range of export substrates and facilitates their handover to the export gate remains an area of active investigation. asm.org

The poor conservation of the fliJ gene sequence across different bacterial species presents an evolutionary puzzle. embopress.org While its structural and functional counterparts, such as EscO in the EPEC virulence system, exist, the lack of sequence homology makes identification difficult and raises questions about its evolution. asm.orgembopress.org It is possible that the structural fold is the primary constraint, allowing for significant sequence divergence as long as the critical coiled-coil structure and interaction surfaces are maintained.

Future research will likely employ a combination of advanced techniques to address these questions. Cryo-electron tomography (cryo-ET) could provide high-resolution snapshots of the entire export apparatus in its native cellular environment, revealing the dynamic interactions of FliJ in situ. Combining this with sophisticated genetic, biochemical, and single-molecule fluorescence techniques will be essential to fully dissect the role of FliJ as a chaperone, a structural component, and a regulator within the complex and elegant process of flagellar biosynthesis. researchgate.net

Genomic Organization and Transcriptional Regulation of Flij Gene

Genomic Locus and Operon Structure of the fliJ Gene

The location and organization of the fliJ gene within the chromosome are critical for its co-regulation with other functionally related flagellar genes.

The fliJ gene is consistently located within larger clusters of flagellar genes across many bacterial species. This clustering facilitates the coordinated synthesis of the flagellar apparatus. A common and highly conserved arrangement is the co-transcription of fliI and fliJ as a single unit, the fliIJ operon. nih.govnih.govasm.org For instance, in Caulobacter crescentus, mutations in either fliI or fliJ disrupt flagellar assembly, and genetic analysis confirms they form an operon that is essential for motility. nih.govasm.org The FliI protein is an ATPase that is thought to power the export of flagellar subunits, and its close genetic linkage to fliJ underscores their cooperative function within the export apparatus. nih.gov

The regions of DNA between genes, known as intergenic regions, proximal to fliJ contain critical regulatory sequences that control the transcription of the operon. These sequences serve as binding sites for proteins that activate or repress gene expression. The primary regulatory sequences are located within the promoter region, which is found upstream of the first gene in the operon (often fliI in the case of the fliIJ operon). wikipedia.org In C. crescentus, the fliIJ operon is situated just 2.7 kb away from ctrA, the master regulator of the flagellar hierarchy, although they are transcribed in opposite directions. asm.org The DNA sequence in this intergenic space contains the promoter elements necessary for the binding of RNA polymerase and regulatory factors that control the timing of fliIJ expression during the cell cycle. asm.orgdntb.gov.ua Analysis of flagellar gene clusters in Pseudomonas has shown that certain intergenic regions can be preferential sites for the insertion of additional genes, indicating that these regions are hotspots for evolutionary change. asm.org

Identification of fliJ within Flagellar Gene Clusters (e.g., fliIJ operon)

Transcriptional Initiation and Regulation of fliJ Expression

The expression of fliJ is tightly controlled through a hierarchical system that integrates cellular and environmental signals. This ensures that the components of the flagellar export apparatus are synthesized in the correct sequence.

The transcription of fliJ is initiated from a promoter that drives the expression of its entire operon. In the well-studied hierarchical systems of bacteria like Salmonella and Caulobacter, flagellar genes are categorized into classes based on their order of expression. The fliIJ operon is a Class II (or middle) gene. nih.govoup.com

The promoters of Class II operons have a specific architecture that allows them to be recognized by a particular form of the RNA polymerase holoenzyme. nih.gov These promoters contain binding sites, known as cis-regulatory elements, for a specific sigma (σ) factor. wikipedia.orgmdpi.com For many Class II flagellar promoters, including the one controlling fliJ, the key sigma factor is the primary sigma factor, σ⁷⁰ (RpoD), or an alternative sigma factor like σ⁵⁴ (RpoN). nih.govasm.orgnih.gov

σ⁷⁰-dependent promoters : In E. coli and Salmonella, Class II promoters are typically σ⁷⁰-dependent. Transcription from these promoters requires the presence of a master activator complex, FlhD₄C₂, which binds to a site upstream of the core promoter elements to recruit the σ⁷⁰-RNA polymerase holoenzyme. oup.comnih.govnih.gov

σ⁵⁴-dependent promoters : In other bacteria, such as Legionella pneumophila and Pseudomonas aeruginosa, many Class II flagellar genes are controlled by σ⁵⁴-dependent promoters. asm.org These promoters have a conserved sequence at -24 and -12 relative to the transcription start site and require a specific bacterial enhancer-binding protein (bEBP), such as FleQ, to activate transcription. asm.org

In B. subtilis, the single large fla/che operon that includes fliJ is transcribed from at least two different promoters: a σᴬ-dependent promoter (PA) and a σᴰ-dependent promoter (PD-3). nih.gov This dual promoter architecture allows for more complex regulatory control over the entire flagellar and chemotaxis machinery.

The expression of the fliJ gene is governed by a cascade of trans-acting regulators—proteins that bind to the cis-regulatory elements in the promoter region. frontiersin.org The identity of these regulators varies across bacterial species, reflecting different evolutionary strategies for controlling flagellar biogenesis.

Escherichia coli and Salmonella : The master regulator is the FlhD₄C₂ complex. It functions as a transcriptional activator for all Class II operons, including the one containing fliJ. oup.comnih.gov The expression of the flhDC operon itself is the main integration point for many environmental signals. nih.gov Additionally, the flagellar-specific sigma factor FliA (σ²⁸) , while primarily responsible for activating Class III genes, has also been shown to enhance the expression of Class II operons under certain conditions in S. typhimurium. nih.gov

Legionella pneumophila and Pseudomonas aeruginosa : The key regulators are FleQ and the alternative sigma factor RpoN (σ⁵⁴) . asm.org FleQ acts as the master regulator at the top of the hierarchy. Together with RpoN, FleQ activates the transcription of Class II genes, which includes operons containing fliJ. asm.org

Caulobacter crescentus : The master regulator is CtrA , a response regulator that directly activates the transcription of Class II flagellar operons, including fliIJ, at a specific point in the cell cycle. asm.org

Bacillus subtilis : The regulation of the fla/che operon is highly complex, involving multiple regulators. These include the sigma factors SigD (σᴰ) and SigA (σᴬ) , and other regulatory proteins like DegU , CodY , and SwrA , which integrate signals related to swarming motility and nutrient availability.

The transcription of fliJ is not constitutive but is modulated by a variety of cellular and environmental cues. These signals are typically sensed by the master regulators at the top of the flagellar hierarchy, thereby controlling the entire flagellar synthesis program. nih.gov

Growth Phase : Flagellar gene expression is often linked to the bacterial growth phase. libretexts.org In L. pneumophila, flagellar genes, including fliJ, are upregulated during the transmissive, post-exponential phase, a time when the bacteria are motile and searching for new host cells. asm.org Similarly, in H. pylori, many transcriptional regulators are most highly expressed upon reaching the stationary phase. nih.gov

Cell Cycle : In C. crescentus, the expression of the fliIJ operon is under strict cell-cycle control. It is induced midway through the cell cycle, coinciding with the expression of other Class II genes needed for the early stages of flagellar assembly. nih.govasm.org

Environmental Signals : Bacteria adjust flagellar synthesis in response to their surroundings to conserve energy and evade host immune responses. nih.gov In EHEC O157:H7, factors such as temperature, pH, osmolarity, and the presence of host-derived signals like bile salts and epinephrine (B1671497) can influence the expression of the flhDC master operon, and consequently all downstream flagellar genes, including fliJ. nih.gov

Assembly Checkpoints : The flagellar regulatory hierarchy contains intrinsic checkpoints. The successful assembly of one structure, such as the hook-basal body encoded by Class II genes (including fliJ), is required to trigger the expression of the subsequent Class III genes (e.g., for the filament). oup.comnih.gov This is often mediated by an anti-sigma factor, FlgM, which is secreted from the cell upon completion of the hook-basal body, releasing FliA (σ²⁸) to activate Class III promoters. nih.govle.ac.uk

Identification and Functional Characterization of Trans-Acting Regulators (e.g., FleQ, RpoN)

Post-Transcriptional Control Mechanisms Affecting fliJ mRNA Stability and Abundance

Following transcription, the amount of FliJ protein produced is further regulated by controlling the stability and translational efficiency of its messenger RNA (fliJ mRNA). frontiersin.org This post-transcriptional layer of control allows for rapid adjustments in gene expression without altering the rate of transcription. nih.gov Key players in this process include small non-coding RNAs (sRNAs), RNA-binding proteins (RBPs), and ribonucleases (RNases). lumenlearning.comwikipedia.org

The stability of an mRNA molecule is a critical determinant of its protein-coding potential. libretexts.org Unstable transcripts are quickly degraded, leading to low protein production, while stable transcripts persist longer, allowing for more rounds of translation. lumenlearning.com This stability is actively managed by a network of regulatory molecules.

Regulation by Small RNAs (sRNAs): Small RNAs are highly versatile regulators that typically act by binding to target mRNAs through partial sequence complementarity. jmicrobiol.or.kr This interaction can either block translation and/or promote mRNA degradation, or in some cases, enhance translation. jmicrobiol.or.krfrontiersin.org

FimR2: Research has identified a stationary phase-specific sRNA named FimR2 that functions as a post-transcriptional regulator of motility. oup.comresearchgate.net Computational predictions and experimental validation have shown that FimR2 directly targets several flagellar mRNAs, including fliJ, fliG, fliI, and fliR. By binding to these mRNAs, FimR2 fine-tunes their levels, contributing to the modulation of flagellar biosynthesis during different growth phases. oup.com

Role of RNA-Binding Proteins (RBPs): RBPs are proteins that bind to specific sequences or structures in RNA molecules, influencing their fate. wikipedia.orgmdpi.com

CsrA (Carbon Storage Regulator A): This RBP is a major global regulator of gene expression. In the context of motility, CsrA generally acts as a positive regulator, enhancing the expression of a large number of flagellar genes. nih.gov It functions by binding to target mRNAs, often near the ribosome binding site, to either stabilize the transcript or enhance its translation.

Hfq: This RNA chaperone is crucial for the function of many sRNAs. frontiersin.org Hfq acts as a facilitator, bringing sRNAs and their target mRNAs into close proximity, thereby promoting their interaction. jmicrobiol.or.kr This sRNA-mRNA-Hfq complex often serves as a recognition site for ribonucleases, leading to the degradation of the target mRNA. frontiersin.org While the sRNA FimR2 appears to function independently of Hfq, Hfq is a central player in the post-transcriptional regulation of many other bacterial genes, including those in the flagellar system. frontiersin.orgoup.com

Degradation by Ribonucleases (RNases): The ultimate degradation of mRNA is carried out by RNases, the enzymes responsible for RNA turnover. nih.govcytivalifesciences.com The susceptibility of an mRNA to these enzymes determines its half-life.

RNase E and RNase J: These are major endoribonucleases in many bacteria, initiating mRNA decay by cleaving the transcript internally. frontiersin.org The binding of sRNAs or RBPs can either expose or protect cleavage sites for these enzymes, thereby modulating the rate of decay. jmicrobiol.or.krbiorxiv.org For example, an sRNA binding to an mRNA can recruit RNase E, accelerating degradation. frontiersin.org

Exoribonucleases: Following initial cleavage by an endonuclease, the resulting mRNA fragments are typically degraded by exoribonucleases like RNase R or PNPase. nih.gov

The interplay between sRNAs, RBPs, and RNases creates a dynamic regulatory network that precisely controls the abundance of fliJ mRNA, ensuring that the this compound is synthesized at the appropriate time and level for efficient flagellar assembly.

Table 2: Key Post-Transcriptional Regulators Affecting Flagellar mRNA This table summarizes the molecules that control the stability and translation of flagellar gene transcripts like fliJ mRNA after transcription has occurred.

Regulator Type Function Citation(s)
FimR2 Small RNA (sRNA) Directly binds to and regulates the levels of fliJ and other flagellar mRNAs post-transcriptionally. oup.comresearchgate.net
CsrA RNA-Binding Protein (RBP) Positively regulates flagellar gene expression, likely by stabilizing mRNA or enhancing translation. nih.gov
Hfq RNA-Binding Protein (Chaperone) Facilitates the interaction between many sRNAs and their target mRNAs, often leading to mRNA degradation. jmicrobiol.or.krfrontiersin.org
RNase E Endoribonuclease A key enzyme that initiates mRNA degradation by cleaving internal sites. Its action can be guided by sRNA binding. frontiersin.orgfrontiersin.org
RNase J Endoribonuclease / 5'-Exoribonuclease An essential enzyme involved in mRNA processing and degradation. nih.govfrontiersin.org

Molecular Architecture and Dynamic States of Flij Protein

Primary Amino Acid Sequence Analysis and In Silico Predictions for FliJ Protein

FliJ is characterized as a small protein, typically consisting of around 147 amino acids. rcsb.orguniprot.orgasm.orguniprot.org For instance, FliJ from Escherichia coli and Bacillus subtilis are both reported to have a length of 147 amino acids. uniprot.orguniprot.org The protein has a molecular weight of approximately 17 kDa. rcsb.orguniprot.orguniprot.org Analysis of the primary sequence reveals a notable abundance of charged residues. researchgate.net In silico predictions have been employed to gain insights into the structural characteristics of FliJ based on its amino acid sequence. researchgate.net

Conservation Patterns and Evolutionary Signatures within FliJ Sequences

FliJ is considered an essential cytoplasmic component of the flagellar type III protein-export apparatus and is conserved across various bacterial species. rcsb.orgscu.edu Sequence similarities exist between FliJ and other flagellar proteins involved in the export process, as well as with components of type III secretion systems in pathogenic bacteria, suggesting shared ancestry and mechanisms. rcsb.orgasm.orgasm.org While broad conservation of flagellar proteins is recognized, specific detailed analyses focusing solely on the evolutionary signatures and conservation patterns within FliJ sequences across a wide range of organisms were not extensively detailed in the provided search results, beyond its classification into the FliJ family and presence in various bacteria. uniprot.orguniprot.org However, studies on other flagellar proteins like FliF and FliM highlight the use of multiple sequence alignments and computational analysis to identify conserved features and domains across orthologues. biorxiv.orgpeerj.comasm.orgasm.org

Predicted Functional Domains and Motifs of this compound

In silico analyses predict that FliJ possesses a significant amount of α-helical structure. asm.org Specifically, the sequence of FliJ shows a high probability of forming an α-helical coiled-coil structure, particularly near its N-terminus. asm.org This coiled-coil prediction suggests that FliJ is likely to engage in interactions, potentially forming a homodimer or interacting with its binding partners. asm.org While the search results mention functional domains and motifs in other flagellar proteins like the EHPQR motif in FliG asm.orgcapes.gov.br and the CheC-like domain in FliM pnas.orguniprot.org, specific predicted functional motifs within the FliJ sequence, beyond the coiled-coil region, were not explicitly detailed in the provided snippets. However, given its role in interacting with multiple components of the export apparatus and substrates, it is implied that FliJ possesses interaction surfaces or motifs crucial for these associations. rcsb.orgasm.orgasm.org

Table 1: Primary Sequence Characteristics of this compound

CharacteristicValue (Approximate)Source Organism Examples
Length147 amino acidsE. coli, B. subtilis
Molecular Weight17 kDaE. coli, B. subtilis, Salmonella
Charged ResiduesAbundantCaulobacter crescentus
Predicted StructurePrimarily α-helicalGeneral prediction
Predicted MotifCoiled-coilN-terminus

Experimental Determination of this compound Secondary Structure Conformations

Experimental determination of this compound's secondary structure conformations has been primarily achieved through techniques used for higher-order structural elucidation, most notably X-ray crystallography. The resulting atomic resolution structures provide direct evidence of the secondary structural elements present in the protein. rcsb.orgnih.govnih.gov As detailed in the structural elucidation sections, the crystal structure of FliJ reveals that it is composed of alpha-helices. rcsb.org While other techniques like Circular Dichroism (CD) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy are commonly used for experimental secondary structure determination nih.govmdpi.com, the provided search results specifically highlight X-ray crystallography as the method that provided detailed secondary structure information for FliJ.

Higher-Order Structural Elucidation of this compound

Higher-order structural elucidation of FliJ has been crucial for understanding its role in the flagellar export apparatus. Studies have focused on determining its three-dimensional structure and how it interacts with other components of the export machinery.

Three-Dimensional Atomic Resolution of this compound via X-ray Crystallography

The three-dimensional atomic resolution structure of this compound has been determined using X-ray crystallography. rcsb.orgnih.govnih.gov A notable example is the structure of FliJ from Salmonella enterica serovar Typhimurium, which was solved at a resolution of 2.1 Å. rcsb.orgnih.gov To facilitate crystallization, an N-terminal His-tag stub of three residues (Gly-Ser-His) was added to the protein, which helped prevent aggregation. rcsb.org The crystals of GSH-FliJ (FliJ with the Gly-Ser-His tag) grew in the hexagonal space group P6₁22 or P6₅22. scu.edu The structure revealed that FliJ consists of two long alpha-helices that form an anti-parallel coiled-coil structure. rcsb.org This anti-parallel coiled-coil architecture is remarkably similar to a part of the gamma subunit of F₀F₁-ATP synthase, suggesting potential evolutionary relationships and shared mechanisms between the flagellar export system and ATPases. rcsb.org The PDB entry 3AJW corresponds to the crystal structure of FliJ from Salmonella enterica serovar Typhimurium, determined at 2.10 Å resolution. rcsb.org The deposited structure contains one unique protein chain of 150 residues, with 134 residues modeled. rcsb.org

Table 2: X-ray Crystallography Data for this compound

OrganismPDB IDResolution (Å)MethodKey Structural Feature
Salmonella enterica serovar Typhimurium3AJW2.10X-RAY DIFFRACTIONAnti-parallel coiled-coil

Cryo-Electron Microscopy (Cryo-EM) Insights into this compound in Macromolecular Assemblies

Cryo-electron microscopy (Cryo-EM) has provided significant structural insights into the bacterial flagellar export apparatus and the placement of the this compound within this intricate machinery. The cytoplasmic ATPase ring complex is typically composed of FliH, FliI, and FliJ proteins, often found in a stoichiometry of 12 copies of FliH, 6 copies of FliI, and a single copy of FliJ nih.govresearchgate.net.

Structural analysis has revealed that FliJ adopts an antiparallel coiled-coil structure spring8.or.jp. This structural motif bears a resemblance to the two-stranded α-helical coiled-coil region found in the gamma subunit of FOF1 ATP synthase, hinting at a potential evolutionary or functional analogy nih.govspring8.or.jp. Cryo-EM studies have visualized the FliI-FliJ ring complex, supporting the arrangement where FliJ interacts with the FliI hexamer spring8.or.jp. The FliI hexamer forms a ring structure, and FliJ is positioned at the center of this ring, acting as a central stalk researchgate.netresearchgate.net.

The FliJ subunit from Salmonella enterica has been characterized structurally, with its coordinates (PDB ID: 3AJW) utilized in constructing models of the flagellar apparatus based on cryo-electron tomography data nih.gov. These models place FliJ within the context of the larger flagellar basal body and the associated export machinery nih.gov. The interaction of FliJ, located at the center of the FliI6 ring, with a flexible linker of FlhA, a component of the export gate, is suggested to be crucial for activating the export gate to translocate flagellar proteins researchgate.net.

Conformational Flexibility and Dynamic Transitions of this compound

While extensive studies on the intrinsic conformational flexibility of FliJ itself are limited compared to other dynamic flagellar components, its role within the flagellar export apparatus implies dynamic interactions and potential transitions. FliJ functions as a central stalk within the FliH12-FliI6-FliJ1 complex, which serves as an active protein transporter researchgate.net. Its interaction with the FliI hexamer and the FlhA component of the export gate suggests a dynamic interplay essential for the export process researchgate.net.

The FliH2-FliI complex, which can exist as a freely diffusing entity in the cytoplasm, has been proposed to act as a dynamic carrier, delivering FliJ and export substrates to the C-ring and the FlhAC9 ring researchgate.net. Upon the formation of the larger FliH12-FliI6-FliJ ring complex on the FlhAC9-FlhBC platform, the FliI6 ring can function as a substrate loader researchgate.net. The specific interaction between FliJ, situated at the center of the FliI6 ring, and the flexible linker of FlhA is thought to enable the proton motive force-dependent translocation of flagellar proteins through the export gate researchgate.net. This suggests that conformational changes or dynamic movements involving FliJ and its interaction partners are integral to the protein export mechanism. FliJ seems to regulate the entire export process through dynamic interactions with its binding partners spring8.or.jp.

Biogenesis and Maturation Pathways of this compound within the Bacterial Cytoplasm

The biogenesis of the bacterial flagellum is a tightly regulated process, with components being synthesized and assembled in a specific order. The genes encoding the flagellar type III secretion apparatus, including fliH, fliI, and fliJ, are typically located within Class II operons in the flagellar transcriptional hierarchy researchgate.netscu.edu. Transcription from these Class II promoters is activated after the initial assembly of early flagellar structures researchgate.net.

Following synthesis within the bacterial cytoplasm, FliJ must be incorporated into the cytoplasmic ATPase complex. The FliH and FliI proteins form complexes in the cytoplasm, and the FliH2-FliI complex localizes to the flagellar basal body through interactions with the C-ring protein FliN researchgate.net. This complex then binds to FliJ and the export substrate in the cytoplasm researchgate.net.

Some studies suggest that FliJ, similar to other flagellar proteins like FliS, may function as a specific chaperone, potentially required for the efficient export of certain flagellar components, such as the hook proteins FlgD and FlgE oup.com. This chaperoning activity would occur within the cytoplasm, facilitating the proper folding or targeting of these substrates to the export apparatus.

Mechanistic Dissection of Flij Protein Function in Flagellar Assembly and Motility

Core Functions of FliJ Protein in Basal Body Assembly and Rod-Hook Complex Formation

The this compound is an essential, soluble component of the bacterial flagellar system, playing a pivotal role in the construction of the flagellum, a complex nanomachine responsible for bacterial motility. While not a permanent structural component, its transient interactions are critical for the proper assembly and stability of the flagellar basal body and the rod-hook complex.

The this compound, a 17.3 kDa hydrophilic protein, is a key player in the early stages of flagellar assembly. bohrium.commicropspbgmu.ru It is encoded by the fliJ gene, which is part of the fliIJ operon and is classified under the class II flagellar regulatory hierarchy, indicating its early role in the assembly process. bohrium.comnih.gov Although FliJ is not incorporated into the final flagellar structure, its absence leads to severe defects in the formation of the flagellar rod. ebi.ac.uk The rod, a crucial structure connecting the basal body rings to the hook, is composed of several proteins, including FliE, FlgB, FlgC, FlgF, and FlgG. nih.govmdpi.com FliJ's involvement is critical for the proper polymerization of these rod subunits, ensuring the formation of a stable and functional rod structure.

Furthermore, FliJ influences the formation of the rod-hook complex. The hook, primarily composed of FlgE, connects the rod to the flagellar filament and acts as a universal joint. micropspbgmu.rumdpi.comproteopedia.org FliJ's chaperone-like activity is thought to be involved in this process, contributing to the structural integrity of the connection between the rod and the hook.

A primary function of FliJ is to act as a molecular chaperone, preventing the aggregation of flagellar subunits within the cytoplasm and maintaining them in a state competent for secretion. asm.org This is particularly important for proteins that are prone to misfolding and aggregation when present in the cytoplasm without a binding partner.

Research has demonstrated that FliJ can prevent the aggregation of export substrates such as FliE and the distal rod protein FlgG in the cytoplasm. asm.org FliE is a component of the basal body, and its proper folding and delivery are essential for the initiation of rod assembly. ebi.ac.uk

FliJ also exhibits a novel chaperone escort function, where it specifically recruits unladen chaperones for minor filament-class subunits, such as FlgN and FliT. pnas.org FliJ does not bind to the subunits themselves or the chaperone-subunit complexes, but rather to the free chaperones, suggesting a role in chaperone recycling after the subunit has been delivered to the export apparatus. pnas.orgresearchgate.netnih.gov However, there is also evidence to suggest that FliJ has a more general chaperone-like activity for both rod/hook-type and filament-type substrates. asm.org

Interestingly, while FliJ interacts with chaperones for minor subunits, it does not appear to recognize the chaperone FliS, which is specific for the major filament subunit, FliC (flagellin). pnas.org This selectivity may play a role in the ordered assembly of the flagellum, ensuring that the junction and cap structures are in place before the polymerization of the filament.

Direct Contribution of FliJ to Structural Integrity and Stability

This compound's Participation in the Flagellar Type III Secretion System (fT3SS)

The flagellar Type III Secretion System (fT3SS) is a specialized apparatus that transports flagellar proteins from the cytoplasm to the growing distal end of the flagellum. nih.govnih.gov FliJ is a crucial component of the cytoplasmic ATPase complex of the fT3SS, which also includes FliH and FliI. nih.govproteopedia.orgfrontiersin.org

The fT3SS is composed of a transmembrane export gate complex and a cytoplasmic ATPase ring complex. jst.go.jpnih.gov The export gate is formed by several proteins, including FlhA, FlhB, FliP, FliQ, and FliR, which create a channel through the inner membrane. nih.govjst.go.jpnih.gov FliJ, as part of the ATPase complex, interacts directly with components of this export gate.

The interaction between FliJ and FlhA is particularly critical for the function of the fT3SS. asm.orgnih.gov FlhA has a large cytoplasmic domain (FlhAC) that acts as a docking platform for chaperone-substrate complexes. mdpi.com FliJ binds to both the linker region (FlhAL) and the C-terminal domain (FlhAC) of FlhA, with the assistance of FliH and FliI. jst.go.jpasm.orgnih.govnih.gov This interaction is thought to activate the export gate, turning it into an efficient, proton motive force (PMF)-driven export machine. asm.orgplos.org

FliJ also interacts with FlhB, another integral membrane protein of the export apparatus. jst.go.jpncat.edu FlhB is involved in regulating the opening and closing of the polypeptide channel and plays a role in switching the substrate specificity of the fT3SS. jst.go.jpasm.org The interaction with FliJ is likely involved in modulating these functions. Furthermore, FliJ is presumed to interact with the FliP/FliQ/FliR complex, which forms the core of the export channel. nih.govmdpi.com

Table 1: Interactions of FliJ with fT3SS Components

Interacting Protein Location Role in fT3SS FliJ Interaction
FlhA Inner Membrane Docking platform, export engine Binds to FlhAL and FlhAC to activate the export gate. jst.go.jpasm.orgnih.gov
FlhB Inner Membrane Regulates channel opening, substrate specificity Likely modulates FlhB function. jst.go.jp
FliP, FliQ, FliR Inner Membrane Form the core of the export channel Presumed to interact with the channel complex. nih.govmdpi.com
FliH, FliI Cytoplasm Form the ATPase complex with FliJ FliH and FliI facilitate the interaction of FliJ with FlhA. asm.orgnih.govnih.gov

FliJ plays a significant role in determining the order and efficiency of flagellar protein export. As a chaperone, it helps to target specific substrates to the fT3SS. Its escort function for chaperones of minor filament subunits suggests a mechanism for prioritizing the export of these components, which are needed to form the hook-filament junction and the filament cap before the major filament protein, FliC, is exported in large quantities. pnas.orgfrontiersin.org

The interaction of FliJ with FlhA modulates the binding properties of FlhAC. pnas.org For instance, FliJ enhances the binding of the FliD/FliT (cap protein/chaperone) complex to FlhAC, while it does not affect the binding of the flagellin (B1172586)/FliS complex. pnas.org This differential effect could contribute to the switching of substrate specificity from hook-associated proteins to filament proteins.

By preventing aggregation and maintaining substrates in a secretion-competent state, FliJ significantly increases the efficiency of protein export. asm.org In the absence of FliJ, the export of many flagellar proteins is severely diminished. plos.org Furthermore, FliJ is required for the efficient export of both early (rod/hook-type) and late (filament-type) substrates. asm.org

The transport of proteins through the fT3SS is an active process that utilizes energy from both ATP hydrolysis and the proton motive force (PMF). plos.orgnih.gov FliJ, in concert with FliH and FliI, is central to the energy coupling mechanism.

FliI is an ATPase, and its activity is regulated by FliH. proteopedia.org Together with FliJ, they form a cytoplasmic ATPase ring complex that is structurally similar to the FoF1 ATP synthase. frontiersin.orgasm.org FliJ is thought to act as the central stalk of this complex, analogous to the γ subunit of the F1-ATPase. frontiersin.orgpnas.org

The interaction between FliJ and FlhA, facilitated by FliH and FliI, is key to coupling the energy from the PMF to protein translocation. jst.go.jpnih.govplos.org This interaction allows the export gate to efficiently use the electrical potential component (Δψ) of the PMF to drive protein export. plos.org It is proposed that ATP hydrolysis by FliI induces conformational changes, possibly a rotation of FliJ, which in turn activates the FlhA ion channel and opens the polypeptide gate. frontiersin.org

The fT3SS can also function as a dual-fuel engine, capable of using both H+ and Na+ gradients to drive protein export, particularly when the ATPase complex is not functioning optimally. plos.org However, the interaction between FliJ and FlhA, promoted by FliH and FliI, switches the system into a highly efficient H+-driven export engine. plos.org

Influence on Substrate Specificity and Export Efficiency of Flagellar Proteins

Functional Consequence of this compound Deletion or Mutation on Bacterial Motility Phenotypes

The this compound is an essential component of the flagellar type III secretion system (fT3SS), which is responsible for the export of protein subunits that form the flagellum. frontiersin.orgontosight.ai As a central component of the cytoplasmic ATPase complex, which also includes FliH and FliI, FliJ plays a critical role in energizing and regulating the transport of these subunits across the cell membrane. frontiersin.orgproteopedia.org Consequently, the deletion or mutation of the fliJ gene has profound and detrimental effects on the assembly of the flagellum and, as a result, on bacterial motility.

Research in various bacterial species has consistently demonstrated that the absence of a functional this compound leads to a non-motile or severely motility-impaired phenotype. In Caulobacter crescentus, for instance, mutations in the fliJ gene block flagellar assembly at an early stage, rendering the bacteria non-motile. nih.gov This is because FliJ is necessary for the proper function of the fT3SS, which transports the building blocks of the flagellar hook and filament. Without FliJ, these components cannot be exported, and the flagellum cannot be constructed. frontiersin.orgnih.gov

Similarly, studies on other bacteria, while sometimes focusing on the broader fT3SS, underscore the critical nature of each component. Deletion of genes encoding proteins of the export apparatus, such as fliO, fliP, fliQ, and fliR, also results in poorly motile phenotypes, highlighting the integrated and essential nature of the entire system of which FliJ is a part. frontiersin.orgasm.org The loss of motility upon deletion of a key export apparatus component is a consistent finding. For example, deletion of fliR in Vibrio alginolyticus leads to a substantial reduction in motility. frontiersin.org While not a direct deletion of fliJ, these findings support the principle that disrupting the fT3SS by removing any of its core components, including FliJ, cripples the cell's ability to produce a functional flagellum.

The functional importance of FliJ is further emphasized by its interaction with other proteins in the fT3SS. FliJ binds to the center of the FliI ATPase ring and is thought to act as a central stalk that activates the FlhA ion channel, a key event in protein translocation. frontiersin.org Therefore, the absence of FliJ not only removes a structural component but also disrupts the activation mechanism of the entire export gate.

The following table summarizes the observed phenotypes resulting from the deletion or mutation of the fliJ gene or related flagellar export apparatus components in different bacterial species.

GeneBacterial SpeciesObserved PhenotypeReference
fliJCaulobacter crescentusBlocked flagellar assembly at an early stage; non-motile. nih.gov
fliO (related fT3SS component)Salmonella entericaPoorly motile; 10-fold reduced swimming rate compared to wild-type. asm.org
fliR (related fT3SS component)Vibrio alginolyticusSubstantial reduction of motility ability. frontiersin.org
fliI (FliJ-interacting partner)Caulobacter crescentusBlocked flagellar assembly; non-motile. nih.gov

Regulatory Impact of Post-Translational Modifications on this compound Activity

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis, representing a critical mechanism for regulating protein activity, localization, stability, and interactions. thermofisher.comwikipedia.org In bacteria, PTMs such as phosphorylation and acetylation are widespread and play pivotal roles in controlling fundamental cellular processes, including signal transduction, metabolism, and motility. researchgate.netnih.govabcam.com While direct evidence for the post-translational modification of the this compound itself is limited, the extensive regulation of other flagellar and chemotaxis proteins by PTMs provides a strong basis for exploring potential regulatory mechanisms for FliJ.

Potential Phosphorylation-Dependent Regulation of this compound Function

Phosphorylation, the addition of a phosphate (B84403) group to an amino acid residue, is one of the most common and well-studied PTMs for controlling protein function. wikipedia.orghoelzel-biotech.com In the context of bacterial motility, phosphorylation is a key signaling mechanism. nih.gov The chemotaxis pathway, which directs bacterial movement, is famously regulated by the phosphorylation of the response regulator protein CheY. pnas.org Phosphorylated CheY (CheY-P) binds to the flagellar switch protein FliM, inducing a change in the direction of motor rotation. nih.govpnas.org This demonstrates that phosphorylation can directly modulate the function of components within the flagellar motor apparatus.

Given that FliJ is an integral part of the flagellar export machinery, it is plausible that its function could also be regulated by phosphorylation. frontiersin.orgproteopedia.org Such regulation could occur through several potential mechanisms:

Control of Protein-Protein Interactions: The binding of FliJ to other components of the fT3SS, such as FliI or the membrane protein FlhA, could be dependent on its phosphorylation state. frontiersin.org Phosphorylation could act as a molecular switch, turning on or off the interaction between FliJ and the export gate, thereby controlling the initiation of protein translocation.

While these possibilities remain speculative without direct experimental evidence, the established role of phosphorylation in regulating the flagellar switch complex suggests that it is a prime candidate for the regulation of the export apparatus, including the this compound. nih.govpnas.org

Hypothetical Acetylation and Other Covalent Modifications Modulating this compound Activity

Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, is another significant PTM that is increasingly recognized for its regulatory role in bacteria. researchgate.netnih.gov This modification neutralizes the positive charge of the lysine side chain and can alter a protein's conformation, stability, and interactions with other molecules. nih.gov In bacteria, hundreds of proteins involved in diverse cellular processes, including central metabolism and stress responses, are known to be acetylated. researchgate.net

Notably, acetylation has been shown to regulate the chemotaxis protein CheY. nih.gov Acetylation of CheY represses its binding to its kinase CheA, its phosphatase CheZ, and the flagellar switch protein FliM. nih.gov This finding establishes a precedent for acetylation as a regulatory mechanism within the bacterial motility system.

Based on this precedent, one can hypothesize how acetylation or other covalent modifications might modulate this compound activity:

Altering Complex Assembly: The assembly of the FliH/FliI/FliJ ATPase complex is a critical step in forming a functional export apparatus. frontiersin.org Acetylation of lysine residues at the interface between FliJ and FliI could modulate the stability or formation of this complex, thereby controlling the export process.

Regulating Substrate Specificity or Release: FliJ is proposed to function as a chaperone-like protein that helps guide export substrates to the export gate. Acetylation could potentially alter the affinity of FliJ for certain flagellar substrates, influencing the order or efficiency of their export.

Cross-talk with Other PTMs: PTMs can influence each other. For example, the acetylation of a particular lysine residue might prevent or promote the phosphorylation of a nearby serine or threonine. Such cross-talk could create a more complex regulatory code, allowing for fine-tuned control of FliJ activity in response to multiple signals.

While the direct acetylation or other covalent modification of FliJ has not yet been demonstrated, the known role of these PTMs in regulating other bacterial signaling and motility proteins makes it a compelling area for future investigation. nih.govresearchgate.net

Intermolecular Associations and Protein Interactome of Flij Protein

Identification and Characterization of Direct FliJ Protein-Protein Interactions within the Flagellum

FliJ's interactions are not random; they are highly specific and temporally regulated, occurring with components of the ATPase complex, the membrane export apparatus, and substrate-chaperone complexes. These interactions are fundamental to the hierarchical and orderly construction of the flagellum.

FliJ is an integral component of the cytoplasmic ATPase ring complex, which powers protein export. asm.org It interacts directly with both FliH and the ATPase FliI. pnas.orgasm.org The crystal structure of the related F-type ATPase suggests that FliJ, a small coiled-coil protein, binds to the central pore of the hexameric ring formed by FliI (FliI₆). uniprot.orgnih.gov This interaction is analogous to the γ subunit of the F₁-ATPase penetrating the α₃β₃ heterohexamer. pnas.org The formation of the FliI₆-FliJ complex and the stimulation of FliI's ATPase activity are facilitated by FliJ. uniprot.orgnih.gov

The interaction is structurally segregated on the this compound. The C-terminal region of FliJ is responsible for its interaction with FliH, a negative regulator of FliI. nih.govuniprot.org Conversely, the N-terminal region of FliJ, specifically a segment involving residues 13 to 24, is critical for its interaction with FliI. nih.gov The entire FliH-FliI-FliJ assembly forms a soluble complex that delivers export substrates to the export gate at the base of the flagellum. asm.org

A critical function of FliJ is to connect the energy-providing ATPase complex with the proton motive force-driven export gate. FliJ interacts directly with the large cytoplasmic domains of the integral membrane proteins FlhA (FlhAC) and FlhB (FlhBC). pnas.orgasm.orgmdpi.com The interaction between FliJ and FlhA is particularly crucial for the energy coupling mechanism of the export process. nih.govnih.gov It is thought that the binding of FliJ to FlhA, a process supported by FliH and FliI, converts the export gate into a highly efficient transporter. nih.govoup.com

Genetic and biochemical studies have identified specific residues mediating this interaction. Mutations F72A and L76A in FliJ were found to significantly decrease its binding affinity for FlhA. asm.orgnih.gov Similarly, certain mutations in FlhA can reduce its affinity for FliJ. nih.gov The interaction involves the flexible linker region of FlhA (FlhAL) and potentially a cleft between subunits in the nonameric FlhAC ring. oup.comfrontiersin.org Pulldown assays have confirmed that FliJ binds to FlhA, and this interaction can be inhibited by specific mutations, underscoring its physiological relevance. asm.orgnih.gov

FliJ's role extends to interactions with proteins destined for export. However, evidence suggests that FliJ does not typically bind directly to the export substrates themselves, such as the filament protein FliC, but rather interacts with their dedicated chaperones. pnas.org FliJ has been shown to bind the "minor" filament-class chaperones FlgN (chaperone for hook-filament junction proteins FlgK and FlgL) and FliT (chaperone for the filament-capping protein FliD). pnas.orgoup.com Notably, it does not appear to interact with FliS, the chaperone for the major filament subunit, FliC. pnas.orgoup.com This selective binding suggests FliJ may play a role in prioritizing the export of certain subunits to ensure ordered assembly. pnas.org

Beyond chaperones, FliJ also interacts with the C-ring protein FliM, which is part of the flagellar motor's switch complex. pnas.orgasm.org While affinity blotting has been used to demonstrate a network of interactions among export apparatus components and substrates like FliE and FliC, the direct binding partner for these substrates is often a chaperone or a component of the export gate, with FliJ playing a modulatory or escort role. asm.orgmdpi.com

Table 1: Summary of Key this compound Interactions within the Flagellum

Interacting PartnerBinding Region on FliJFunctional SignificanceReferences
FliI N-terminal (residues 13-24)Forms central stalk of FliI₆ hexameric ring; stimulates ATPase activity. pnas.orguniprot.orgnih.gov
FliH C-terminalAnchors FliI-FliJ complex; regulates FliI ATPase. nih.govuniprot.org
FlhA Conserved surface (inc. F72, L76)Couples ATPase activity to protein export; activates the export gate. asm.orgpnas.orgnih.govoup.com
FlhB Not specifiedComponent of the docking platform for the soluble ATPase complex. pnas.orgasm.orgmdpi.com
FlgN Residues 20-50Escorts unladen chaperone for recycling; facilitates export of FlgK/FlgL. pnas.orgnih.gov
FliT Residues 60-100Escorts unladen chaperone for recycling; facilitates export of FliD. pnas.orgnih.govmdpi.com
FliM Not specifiedInteraction with the C-ring switch complex. pnas.orgasm.org

Interactions with Transmembrane Export Apparatus Components (e.g., FlhA, FlhB)

Comprehensive Mapping of the this compound Interactome Beyond Flagellar Components

While FliJ's primary and well-characterized role is within the flagellar assembly pathway, large-scale protein-protein interaction studies, such as those cataloged in the BioGRID database, suggest a broader potential interactome. uniprot.orgcncb.ac.cn These high-throughput screens have identified numerous potential binding partners for FliJ in Escherichia coli. uniprot.org However, the vast majority of functional studies and detailed biochemical analyses have consistently implicated FliJ within the type III secretion system. There is limited evidence in the current scientific literature to substantiate stable, functional interactions of FliJ with non-flagellar proteins as part of a distinct biological process. Its function appears to be highly specialized, and reports of interactions outside the T3SS are not yet well-established or characterized.

Biophysical Characterization of this compound Interaction Interfaces and Binding Kinetics

Understanding the strength and dynamics of FliJ's interactions is key to deciphering its mechanism of action. Biophysical techniques have been employed to quantify the binding affinities between FliJ and its partners.

The equilibrium dissociation constant (Kd) is a measure of the affinity between interacting molecules, with a lower Kd value indicating a stronger binding affinity. fidabio.com Surface plasmon resonance (SPR) has been used to measure the binding between FliJ and the chaperone FlgN.

The interaction between wild-type FliJ and FlgN has a dissociation constant (Kd) of 27.4 ± 13.0 μM . biorxiv.orgbiorxiv.org

Interestingly, a deletion mutant of FliJ, FliJ(Δ13–24), which has a weakened interaction with FliI and FlhA, shows a 3.5-fold stronger affinity for FlgN, with a Kd of 7.74 ± 0.12 μM . biorxiv.orgbiorxiv.org

Mapping of Interacting Residues and Motifs

The functionality of the this compound within the bacterial flagellar type III secretion system (T3SS) is contingent on its specific interactions with other core components of the export apparatus. Research has successfully mapped the key domains, residues, and motifs within FliJ that mediate these crucial intermolecular associations.

Interaction with FliH: The interaction between FliJ and FliH, a negative regulator of the FliI ATPase, is mediated by the C-terminal region of FliJ. nih.gov Studies using truncated versions of FliJ demonstrated that a fragment comprising the C-terminal 74 residues (amino acids 74-147) was sufficient to copurify with FliH, whereas the N-terminal half (residues 1-73) did not show any association. researchgate.net More detailed analysis through in-frame deletions identified the region spanning residues 101 to 110 as being particularly critical for a stable FliJ-FliH interaction. nih.gov Deletion of this 10-amino-acid segment was found to have the most severe negative impact on the formation of the FliJ-FliH complex. nih.gov

Interaction with FlhA: FliJ directly engages with the large, integral membrane protein FlhA, a core component of the export gate. This interaction is primarily facilitated by a substantial portion of the central region of the this compound. nih.gov Unlike the distinct terminal domains responsible for other interactions, both N- and C-terminal truncated halves of FliJ failed to bind to the soluble cytoplasmic domain of FlhA (FlhAC), indicating the necessity of a larger, centrally-located structural interface. nih.gov Genetic analysis has pinpointed specific residues on a well-conserved surface of FliJ that are vital for FlhA binding. nih.gov In particular, mutations at positions Phe72 and Leu76 (F72A and L76A) were shown to significantly diminish the binding affinity of FliJ for FlhA. nih.gov Further investigation has revealed that FliJ associates specifically with the N-terminal linker region of the FlhA cytoplasmic domain (FlhA-C). pnas.org

Interaction with FliI: The association of FliJ with the ATPase FliI involves the N-terminal region of FliJ. nih.gov A specific deletion of residues 13 to 24 was found to significantly weaken the FliJ-FliI interaction, suggesting this segment contains a primary binding site for FliI. nih.gov Structural and biochemical studies further suggest that FliJ penetrates the central cavity of the hexameric FliI6 ring, binding to the C-terminal region of the first α-helix of the FliI C-terminal domain (FliIC), which corresponds to residues 382–406 in Salmonella FliI. frontiersin.org This interaction is analogous to the role of the γ subunit in F1-ATPase and is crucial for promoting the formation and activity of the FliI hexamer. frontiersin.orgunpaywall.org

Interacting ProteinFliJ Binding Region/ResiduesKey Research Findings
FliH C-terminal region (residues 74-147)The segment from residues 101-110 is critical for the interaction. researchgate.netnih.gov
FlhA Central regionResidues Phe72 and Leu76 are crucial for binding to the FlhAC linker region. nih.govnih.govpnas.org
FliI N-terminal region (residues 13-24)FliJ binds to the central pore of the FliI6 ring, interacting with FliIC. nih.govfrontiersin.org

Dynamic Assembly and Disassembly of this compound-Containing Complexes

The assembly of FliJ into functional complexes is a highly dynamic process, central to the regulation and execution of protein export. FliJ does not function in isolation but as part of a series of transient, multicomponent complexes that assemble and disassemble to coordinate substrate delivery and translocation.

The primary soluble complex involves FliJ, FliH, and FliI, often referred to as the FliH-FliI-FliJ complex. asm.orgnih.gov A key step in the assembly pathway is the formation of the hexameric FliI6 ATPase ring. FliJ plays a critical role in this process by acting as a scaffold, promoting the formation of the FliI6 ring by binding to its central pore. frontiersin.orgunpaywall.org This assembly, the FliI6-FliJ complex, is structurally and functionally analogous to the α3β3γ complex of F1-ATPase. pnas.org The FliH protein, typically as a dimer, then associates with each FliI subunit in the ring, forming the larger FliH12-FliI6-FliJ1 complex. researchgate.net The role of FliH is to anchor this entire soluble ATPase complex to the flagellar basal body via interactions with the C-ring protein FliN and the export gate protein FlhA. pnas.orgmdpi.com

The assembly is not static. A smaller, soluble complex of FliH2-FliI has been identified that acts as a dynamic carrier, escorting both FliJ and chaperone-substrate complexes from the cytoplasm to the docking platform of the export gate, which is formed by the cytoplasmic domains of FlhA and FlhB (FlhAC-FlhBC). asm.orgmdpi.com The arrival of the FliH-FliI-FliJ-substrate complex at this platform represents a key assembly checkpoint. nih.gov

The interaction of FliJ with FlhA at the export gate is a critical, regulatory step. The binding of FliJ to the FlhAC linker region modulates the binding properties of the export gate itself. pnas.org For instance, the presence of FliJ selectively enhances the binding affinity of FlhAC for the filament-cap/chaperone complex (FliD/FliT) but does not affect its interaction with the flagellin (B1172586)/chaperone complex (flagellin/FliS). pnas.org This suggests a mechanism for substrate switching during flagellar assembly.

Disassembly or rearrangement of these complexes is integral to their function. ATP hydrolysis by FliI is proposed to induce the rotation of FliJ within the FliI6 ring. frontiersin.org This rotational movement, occurring at the FlhA docking platform, is thought to trigger conformational changes in the export gate, activating the proton motive force (PMF)-driven translocation of the substrate. frontiersin.orgmdpi.com Following substrate export, FliJ may remain transiently associated with the unloaded chaperone (e.g., FliT) at the FlhA platform, potentially facilitating chaperone recycling before the complex disassembles to await the next substrate. pnas.org

ComplexKey ComponentsAssembly/Disassembly DynamicsFunction
FliH2-FliI FliH (dimer), FliIActs as a cytoplasmic carrier.Delivers FliJ and chaperone-substrate complexes to the export gate. mdpi.com
FliI6-FliJ FliI (hexamer), FliJFliJ promotes the formation of the FliI6 ring by binding its central pore.Forms the core ATPase complex, with FliJ acting as a central stalk. frontiersin.org
FliH12-FliI6-FliJ1 FliH, FliI, FliJAssembles in the cytoplasm and docks at the basal body.The complete, soluble ATPase complex that anchors to the export apparatus. researchgate.netmdpi.com
FliJ-FlhAC FliJ, FlhA (cytoplasmic domain)Transient interaction at the export gate.Modulates substrate binding affinity of the export gate, contributing to substrate specificity switching. pnas.org

Advanced Methodologies for the Investigation of Flij Protein Biology

Genetic Engineering and Mutagenesis Strategies for fliJ Gene Manipulation

Genetic engineering and mutagenesis are fundamental approaches to understanding the biological function of FliJ by altering its gene sequence and observing the resulting phenotypic effects. nih.gov These strategies enable researchers to investigate the necessity of fliJ for motility and flagellar assembly, identify critical protein domains or residues, and explore interactions with other flagellar components.

Gene Knockout and Null Mutagenesis Approaches

Gene knockout and null mutagenesis involve the complete inactivation or deletion of the fliJ gene. nih.govandrewalliance.com Studies utilizing fliJ null mutants in Salmonella have demonstrated a leaky motile phenotype, meaning the bacteria can still exhibit some motility, albeit reduced, after prolonged incubation. nih.govplos.org This suggests that while FliJ is important, its absence does not completely abolish flagellar assembly or function, possibly due to compensatory mechanisms or partial functionality of the remaining export machinery. Engineered non-polar ΔfliJ mutants in Salmonella enterica also showed a dramatic reduction in motility, but not complete non-motility. nih.gov Null mutations in fliJ have been shown to increase MIC values in Salmonella enterica, suggesting a link between FliJ function and resistance to certain substances. plos.org

Site-Directed and Random Mutagenesis Approaches to Elucidate FliJ Protein Function

Site-directed mutagenesis allows for specific amino acid changes within the this compound, enabling the investigation of the role of individual residues or domains. nih.govnih.govnih.gov Random mutagenesis introduces mutations randomly across the fliJ gene, which can help identify previously unknown functional regions or residues critical for FliJ activity or interaction with other proteins. nih.govresearchgate.netfrontiersin.org

One study characterized spontaneous mutants with defects in Salmonella FliJ, including those with null mutations. nih.gov One such mutant, SJW277, encoding only the N-terminal 73 amino acids of FliJ, displayed significantly better swarming motility than other mutants. nih.govasm.org Overproduction of this N-terminal fragment (FliJ-N73) improved both motility and the ability to export flagellar substrates to wild-type levels at 30°C, indicating that the N-terminal portion of FliJ is crucial and potentially sufficient for some aspects of its function. nih.govasm.org However, this mutant protein was temperature-sensitive, inhibiting export at 42°C. nih.gov This temperature sensitivity allowed for experiments demonstrating the direct requirement of FliJ for the export of flagellin (B1172586) (FliC). nih.gov

Conditional Expression and Depletion Systems for this compound

Conditional expression and depletion systems allow for the control of this compound levels within the cell, enabling researchers to study the effects of varying FliJ concentrations or its absence at specific time points during flagellar assembly. While the provided search results did not detail specific conditional expression or depletion systems used solely for FliJ, such systems are standard tools in bacterial genetics to study the essentiality and temporal requirements of proteins. frontiersin.org Loss-of-function mutations in fliJ have been observed in studies investigating non-motile phenotypes in Escherichia albertii, highlighting the importance of FliJ for motility. frontiersin.org

Recombinant Protein Expression, Purification, and In Vitro Functional Reconstitution of this compound

Recombinant expression and purification of this compound are essential steps for conducting in vitro biochemical and structural studies. thermofisher.comfrontiersin.orgembl.org These processes involve cloning the fliJ gene into an expression vector, transforming a suitable host organism (commonly E. coli) for protein production, and then isolating and purifying the recombinant this compound using various chromatographic techniques. thermofisher.comfrontiersin.orgembl.orgbio-rad.com Purified recombinant proteins can then be used to reconstitute specific aspects of FliJ function in a controlled in vitro environment. researchgate.netjst.go.jpnih.gov

Assessment of Chaperone Activity In Vitro

FliJ has been shown to possess chaperone-like activity, preventing the aggregation of flagellar export substrates in the cytoplasm. nih.govasm.org In vitro assays can be designed to directly assess this chaperone activity. While specific protocols for FliJ chaperone assays were not extensively detailed in the search results, such assays typically involve incubating purified FliJ with known flagellar export substrates under conditions that would normally promote substrate aggregation and then measuring the ability of FliJ to prevent or reduce this aggregation. Co-overproduction of FliJ and export substrates like FliE or FlgG has been shown to hinder their aggregation in the cytoplasm. nih.gov FliJ is reported to bind to empty chaperones of the hook-filament junction and filament-cap substructures in Bacillus subtilis. pnas.org

In Vitro ATP Hydrolysis Assays (in context of FliHIJ complex)

FliJ interacts with the flagellar ATPase FliI and its regulator FliH, forming the cytoplasmic FliHIJ complex, which is part of the flagellar type III secretion system. frontiersin.orgmdpi.comnih.govnih.govzafu.edu.cn This complex is thought to be involved in energizing protein export through ATP hydrolysis by FliI. frontiersin.orgmdpi.comnih.gov In vitro ATP hydrolysis assays can be performed to investigate the activity of the FliHIJ complex and the role of FliJ within this complex. csic.esnih.govsemanticscholar.org

Studies have shown that FliJ can increase the ATPase activity of FliI in vitro. pnas.org The FliI₆/FliJ complex is described as a ring complex where FliJ binds to the center of the FliI₆ ring and acts as a central stalk to activate the export complex. researchgate.net Each FliI monomer is predicted to bind ATP and have a FliJ binding site. mdpi.com When FliJ is bound to one FliI monomer, it cannot rotate, but upon ATP hydrolysis in that monomer, FliJ is released, allowing temporary free rotation. mdpi.com In vitro transport assays using inverted membrane vesicles (IMVs) have demonstrated that the addition of the FliH₂/FliI complex and FliJ significantly enhances flagellar protein export, and that ATP and Mg²⁺ are essential for this transport. nih.govnih.gov The concentration of FliJ is typically adjusted to be lower than FliI in these assays, as excess FliJ can inhibit FliI hexamer formation. nih.gov

Data Table: Effects of FliJ Mutations on Motility and Export

Salmonella StrainFliJ MutationObserved Phenotype (Motility/Export)Key FindingSource
SJW277N-terminal 73 amino acids (FliJ-N73)Leaky motile, improved motility and export upon overproduction at 30°C, temperature-sensitive at 42°CN-terminus sufficient for some function, temperature-sensitive export. nih.govasm.org
Null MutantsComplete inactivation/deletion of fliJLeaky motile phenotypeFliJ is important but not absolutely essential for some motility. nih.govplos.org

High-Resolution Imaging Techniques for Spatiotemporal Localization of this compound

High-resolution imaging techniques are indispensable for visualizing the location and movement of this compound within the bacterial cell and its association with the flagellar motor. These methods allow researchers to observe the protein's dynamics in real-time or to capture its structure in situ.

Live-Cell Fluorescence Microscopy and Single-Molecule Tracking of this compound

Live-cell fluorescence microscopy, often coupled with techniques like single-molecule tracking (SMT), allows for the visualization of individual protein molecules in living cells. nih.govnih.govfrontiersin.org This approach can provide information about the diffusion, localization, and interaction dynamics of this compound within the bacterial cytoplasm and its recruitment to the flagellar assembly site.

In single-molecule tracking, proteins of interest are labeled with fluorescent dyes. nih.gov A powerful laser excites the labeled proteins, and a sensitive camera detects the emitted light from single dye molecules, revealing how proteins move within the cell. nih.gov While single-particle tracking can monitor the motions of individual molecules, distinguishing between compositionally and functionally distinct complexes of the same protein remains challenging. nih.gov Techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can be combined with Förster Resonance Energy Transfer (FRET) to study protein-protein interactions in living cells by measuring changes in fluorescence lifetime upon energy transfer between fluorophores. researchgate.netnih.govnih.gov

Fluorescent protein tags and fluorogenic fluorophores are critical tools for live-cell fluorescence microscopy. elmi2024.org Self-labeling protein tags, in combination with fluorogenic fluorophores that become fluorescent only when bound to their target protein, are particularly suitable for live-cell applications. elmi2024.org The photophysical properties of the fluorophore, including brightness and lifetime, can be influenced by the protein surface near the binding site. elmi2024.org Engineering of self-labeling tags can modulate these properties, enabling techniques like fluorescence lifetime multiplexing for tracking multiple targets simultaneously in live cells. elmi2024.org

Electron Cryo-Tomography for In Situ Visualization of this compound within Flagellar Assemblies

Studies using cryo-ET have shown that the cytosolic ATPase complex, formed by FliH, FliI, and FliJ, is attached to the flagellar C-ring through multiple spokes in some bacterial species, such as Borrelia burgdorferi, forming a "spoke and hub" structure. plos.org This complex is proposed to be centered on the FliI hexamer. plos.org Cryo-ET, often combined with subtomogram averaging, provides detailed structural insights into the assembly and arrangement of flagellar motor components in situ. nih.govasm.org This is particularly valuable for understanding how FliJ integrates into the larger flagellar structure and interacts with other proteins like FliH and FliI. plos.org

Cryo-ET has been utilized to reveal the structural features of the stator and export apparatus in relation to the rotor elements. acs.org The combination of high-throughput cryo-ET and genetic analysis has been useful for dissecting flagellar motor structure and assembly. acs.org

Proteomic and Mass Spectrometry-Based Approaches for this compound Characterization

Proteomic and mass spectrometry-based approaches provide comprehensive methods for identifying, quantifying, and characterizing proteins within a sample, including this compound. These techniques are essential for understanding protein abundance, modifications, and interactions.

Identification of this compound Isoforms and Modified States

Mass spectrometry is a key technology for the identification and characterization of protein isoforms and post-translational modifications (PTMs). ufl.edu Protein isoforms can arise from alternative splicing, variable promoter usage, or genetic variations. wikipedia.org While post-translational modifications are generally considered to result in "proteoforms" rather than isoforms, mass spectrometry is crucial for their identification and localization. wikipedia.orgfrontiersin.orgnih.gov

PTMs are important regulatory processes that control protein function and activity. nih.govbiorxiv.org Mass spectrometry-based approaches can identify PTM sites and patterns, which can provide insights into the functional diversity of this compound. frontiersin.org Although the search results did not specifically detail isoforms or modified states of this compound, mass spectrometry is the standard method for such characterization in proteomics. High-resolution mass spectrometry can identify phosphorylation and glycosylation sites, among other modifications. ufl.edufrontiersin.org

Computational pipelines can assist in identifying prospective PTM sites in alternative isoforms and analyzing their potential impact on protein function and interactions. nih.govbiorxiv.org

Quantitative Proteomics to Assess this compound Abundance and Turnover

Quantitative proteomics, often employing mass spectrometry, allows for the measurement of protein abundance across different conditions or strains. nih.govthermofisher.comfrontiersin.orgthermofisher.commdpi.com This is vital for understanding how the expression level of this compound is regulated and how its abundance correlates with flagellar assembly or other cellular processes.

Methods for quantitative proteomics include label-free quantification and methods utilizing isotopic labeling such as SILAC, iTRAQ, and TMT. ufl.edunih.govthermofisher.com These techniques enable the comparison of protein abundance between samples. thermofisher.com Mass spectrometry systems, particularly Orbitrap mass spectrometers, offer high resolution and sensitivity for identifying and quantifying proteins over a wide dynamic range. thermofisher.commdpi.com

Quantitative proteomics can be used in both discovery-phase experiments to identify differences in protein abundance and in targeted approaches to quantify specific proteins. thermofisher.com Studies have used quantitative proteomics to analyze changes in protein profiles in bacterial mutants affecting flagellar components, although specific quantitative data for this compound abundance were not explicitly detailed in the search results. nih.govresearchgate.net For example, comparative analysis of secretome and surfaceome using LC-MS/MS revealed significant variations in protein profiles in a Bacillus thuringiensis mutant lacking FliK, another flagellar protein. nih.gov

Assessing protein turnover, the balance between protein synthesis and degradation, can also be achieved using quantitative proteomic methods, often involving pulse-chase labeling experiments followed by mass spectrometry. While no specific data on this compound turnover were found, quantitative proteomics provides the tools to investigate this aspect of this compound biology.

TechniqueApplication to this compound InvestigationKey Information Provided
Live-Cell Fluorescence Microscopy & Single-Molecule TrackingVisualizing FliJ localization and movement in live bacteria; studying interactions and diffusion dynamics.Spatiotemporal localization, diffusion coefficients, interaction kinetics.
Electron Cryo-TomographyVisualizing FliJ within the intact flagellar motor in situ; determining structural arrangement.In situ structure, spatial relationship with other flagellar components, assembly intermediates.
Proteomics & Mass Spectrometry (Isoform/PTM ID)Identifying different forms of this compound and post-translational modifications.Identification of isoforms, PTM sites, and modification patterns.
Quantitative ProteomicsMeasuring the abundance of this compound under various conditions.Relative or absolute protein abundance, changes in expression levels.

Evolutionary Trajectories and Comparative Biology of Flij Protein Homologs

Phylogenetic Analysis and Conservation of FliJ Protein Across Diverse Bacterial Lineages

Phylogenetic analyses indicate that the fT3SS is widely distributed across diverse bacterial lineages, reflecting its ancient origin and fundamental role in bacterial life. The FliHIJ complex, in particular, shows remarkable evolutionary conservation. The gene order of fliH, fliI, and fliJ is deeply conserved across flagellar and non-flagellar Type III secretion systems, as well as in prokaryotic F- and V/A-type ATPases. researchgate.netbiorxiv.orgresearchgate.net This synteny, or conserved gene order, over vast phylogenetic distances suggests a shared ancestral coexpression, interaction, and function dating back to well before the Last Universal Common Ancestor (LUCA). biorxiv.orgresearchgate.net

While the core components exhibit significant conservation, there can be variations across different bacterial groups. For instance, while FliI is present in nearly all bacterial proteomes analyzed, FliH and FliJ, although broadly conserved, may be absent in some non-motile genomes. biorxiv.org Furthermore, studies on endosymbiotic bacteria, such as Buchnera aphidicola, have shown that flagellar assembly genes, including those involved in protein export, can exhibit strikingly high amino acid divergence levels compared to their free-living relatives. oup.com This suggests that in the context of an intracellular symbiotic lifestyle where motility may be dispensable, these proteins might undergo significant evolutionary pressure, potentially leading to functional changes or gene loss.

Functional Divergence and Conservation of this compound Orthologs in Different Species

While its core function in flagellar assembly appears conserved in motile bacteria, orthologs in non-flagellated bacteria can exhibit functional divergence. For example, in the soil bacterium Lysobacter enzymogenes, which lacks flagella, the remaining fT3SS genes appear to form a functional system. nih.gov This system is hypothesized to have functionally diverged to mediate the export of non-flagellar proteins, such as antifungal toxins, contributing to the bacterium's predatory capacity. nih.gov This highlights how the fundamental protein export machinery, including FliJ or its functional counterparts, can be repurposed through evolution to serve different biological roles in various bacterial species.

Homology and Analogies with Other Protein Secretion Systems (e.g., Type III Secretion Systems, ATP Synthase)

The bacterial flagellar Type III secretion system shares a common evolutionary origin and structural similarities with virulence-associated Type III secretion systems (injectisomes) found in many pathogenic bacteria. frontiersin.orgnih.govbohrium.comnih.govnih.gov Both systems utilize a conserved protein export apparatus to translocate proteins across the bacterial membrane. nih.govnih.gov Beyond other T3SS, components of the flagellar export apparatus, including FliJ, show remarkable homology to components of ATP synthase. researchgate.netfrontiersin.orgnih.govmdpi.com

A striking example of homology is observed between the FliHIJ complex and the cytoplasmic portion of the F0F1 ATP synthase. researchgate.netfrontiersin.orgnih.govmdpi.com Specifically, the this compound exhibits significant structural similarity to the gamma subunit of the F1-ATPase. spring8.or.jpacs.org The structure of FliJ, characterized by two long alpha-helices forming an anti-parallel coiled-coil, is remarkably similar to the coiled-coil region of the F1-gamma subunit. spring8.or.jpacs.org

A comparative overview of the homologous relationships between the flagellar export apparatus and ATP synthase components is presented in the table below:

Flagellar ComponentHomologous ATP Synthase ComponentStructural SimilarityFunctional Analogy
FliIF1-alpha/beta subunitsForms a hexameric ring similar to the alpha3beta3 ring. spring8.or.jpfrontiersin.orgmdpi.comacs.orgATPase activity providing energy for translocation/proton pumping. spring8.or.jpfrontiersin.orgbohrium.comnih.govmdpi.com
FliJF1-gamma subunitCoiled-coil structure similar to gamma subunit stalk. spring8.or.jpacs.org Binds to the center of the FliI ring. frontiersin.orgasm.orgmdpi.comacs.orgProposed central stalk function, potential rotation linked to export. researchgate.netfrontiersin.orgnih.gov
FliHF0-b / F1-delta subunitsSequence homology and likely forms a peripheral stalk. researchgate.netspring8.or.jpasm.orgConnects the cytoplasmic ATPase complex to the membrane export gate/F0 unit. spring8.or.jpasm.org Regulates FliI activity. spring8.or.jpasm.org

The evolutionary relationship between flagellar and virulence-associated T3SS is also evident in the presence of analogous proteins. EscO, a protein found in the injectisome of enteropathogenic Escherichia coli, is considered a functional and structural analog of the flagellar this compound. nih.govnih.gov EscO shares similar properties with FliJ and other proteins in the YscO family, which are found in the T3SS of Yersinia species. nih.gov

Structural and Functional Similarities with F1-gamma Subunit of ATP Synthase

Horizontal Gene Transfer Events and the Evolution of fliJ Gene Modules

Horizontal gene transfer (HGT), the movement of genetic material between organisms other than by descent, is a significant driver of bacterial evolution, facilitating rapid adaptation and the acquisition of new traits, including components of complex systems. nih.govlibretexts.org The deep conservation of the fliHIJ gene order across diverse bacterial lineages and their presence in both flagellar and non-flagellar T3SS, as well as their homology to ATP synthases, strongly suggests that modules or ancestral forms of these genes were present early in evolutionary history and have been maintained or transferred across different lineages. biorxiv.orgresearchgate.net

While specific, detailed instances of fliJ gene module HGT events beyond these broad evolutionary relationships are not extensively documented in the provided search results, the general mechanisms of HGT (transformation, transduction, and conjugation) are well-established in bacteria and contribute to the mosaic nature of bacterial genomes. nih.govlibretexts.org The presence of flagellar genes, including those involved in the export system, can influence processes like plasmid uptake during conjugation, suggesting potential interactions between flagellar components and HGT mechanisms. bham.ac.uk The observed divergence of flagellar genes in endosymbiotic bacteria could also be a result of gene loss, mutations, or potentially the acquisition of alternative genes or regulatory elements through HGT, leading to altered or specialized functions. oup.com The conserved synteny of the fliHIJ operon across vast evolutionary distances is itself compelling evidence for the ancient origin and potential horizontal dissemination of this functional module or its precursor. biorxiv.orgresearchgate.net

Ecological and Pathogenic Significance of Flij Protein Mediated Processes

Contribution of FliJ Protein to Bacterial Virulence and Host Colonization

Flagella are important virulence factors for many pathogenic bacteria, enabling them to reach infection sites, avoid host defenses, and access nutrients. frontiersin.orgnih.govnih.gov The this compound, as an integral part of the flagellar export machinery, is indirectly but crucially involved in the production of functional flagella necessary for these processes. Studies on bacteria like Brucella abortus have shown that flagellar proteins, including FlgJ (an ortholog with a role in flagellum formation), are required for full virulence and persistence in mammalian hosts. frontiersin.org While the specific function of the polar flagellum in Brucella is not fully understood, the involvement of flagellar genes and their products, such as FlgJ, in bacterial fitness in vitro and in vivo highlights the importance of the flagellar system for this pathogen's success. frontiersin.org Similarly, in Campylobacter jejuni, the flagellum is essential for colonization of avian hosts and infection in humans. nih.govtandfonline.com

Role in Adhesion and Invasion Mechanisms in Pathogenic Bacteria

Flagella contribute to the initial stages of host colonization by facilitating bacterial adhesion to host tissues and surfaces. jst.go.jpfrontiersin.orgfrontiersin.orgmdpi.com In Vibrio alginolyticus, adhesion to fish tissue surfaces is a critical step in infection, and flagellar assembly proteins are involved in this process, potentially by influencing motility which aids in reaching the host surface. frontiersin.org For enterohemorrhagic Escherichia coli (EHEC), flagellin (B1172586) (FliC) has been shown to be involved in cellular invasion via lipid rafts. mdpi.com In Campylobacter jejuni, the flagellum not only provides motility but also exports colonization and virulence factors that promote commensal colonization or invasion of host cells. nih.govfrontiersin.org The export of these factors is temporally regulated during flagellar biogenesis. nih.gov The this compound, as part of the export apparatus, is implicitly involved in the secretion of these factors. jst.go.jpnih.govmdpi.com

Research findings demonstrate the link between flagellar components and adhesion/invasion:

In Brucella abortus, FlgJ protein production is associated with bacterial adherence. frontiersin.org

Avian pathogenic Escherichia coli (APEC) mutants in the flagellar rotor protein FliG showed severe defects in adherence to and invasion of chicken embryo fibroblast cells. researchgate.net This suggests that a functional flagellar motor, which relies on the proper assembly facilitated by proteins like FliJ, is important for these processes.

Campylobacter jejuni virulence proteins like CiaI are secreted via the flagellar Type III Secretion System (T3SS) and require a functional flagellar hook complex for delivery into host cells. frontiersin.org FliJ is a component of the ATPase complex associated with the flagellar T3SS. jst.go.jpresearchgate.net

Impact on Bacterial Evasion of Host Immune Responses (Mechanistic Aspects, Not Clinical Trials)

Bacterial flagella can be potent elicitors of host immune responses, particularly through the recognition of flagellin by Toll-like receptor 5 (TLR5). mdpi.commdpi.com Pathogenic bacteria have developed strategies to modulate flagellar expression or structure to evade immune detection. cdnsciencepub.com For example, Salmonella can switch between expressing different flagellin types (FliC and FljB) to alter their antigenicity. mdpi.com Additionally, some pathogens can downregulate flagellar expression entirely to avoid immune recognition by pattern recognition receptors. cdnsciencepub.comd-nb.info

While the precise role of FliJ in immune evasion mechanisms is not extensively detailed in the provided results, its essentiality for flagellar assembly implies that disruptions in FliJ function can impact the bacterial interaction with the host immune system. Studies on Salmonella mutants defective in flagellar assembly, including a ΔfliHIJ mutant, elicited increased levels of immune markers like RANTES and TNF-α in vitro. d-nb.info This suggests that the inability to properly assemble flagella, which would occur in the absence of functional FliJ, might lead to a stronger immune activation compared to bacteria with intact flagella or controlled flagellar expression. This highlights a potential, albeit indirect, role for FliJ in modulating the immune response by ensuring proper flagellar structure or regulated expression.

Involvement of this compound in Biofilm Formation and Persistence

Biofilms are structured communities of bacteria encased in an extracellular matrix, providing protection and promoting persistence in various environments, including host tissues. nih.govmdpi.com Flagellar motility plays a complex role in biofilm development, often being important for initial surface attachment and microcolony formation, but sometimes downregulated in mature biofilms. mdpi.commdpi.comresearchgate.netnih.gov The this compound's involvement in flagellar assembly directly links it to the motility and structural integrity of flagella, thus influencing biofilm formation and persistence.

Studies have shown that mutations in flagellar genes, including those involved in assembly, can affect biofilm formation. In Yersinia enterocolitica, mutations in structural flagellar genes or positive regulators of flagella significantly reduced biofilm formation. asm.org Similarly, in E. coli, flagellar motility is intricately linked with biofilm formation. researchgate.net

Modulatory Role of this compound-Mediated Motility in Biofilm Development

Flagellar motility is generally considered important for the initial stages of biofilm formation, allowing bacteria to reach and attach to surfaces. mdpi.comresearchgate.netasm.orgmdpi.com Once attached, a reduction or modulation of motility is often observed as the biofilm matures. nih.gov The FliHIJ complex, including FliJ, is part of the flagellar export apparatus that builds the flagellum required for motility. jst.go.jpresearchgate.net Therefore, FliJ-mediated flagellar assembly and the resulting motility can influence the transition from planktonic to sessile lifestyle.

Research indicates that:

Flagellar biosynthesis and function are coordinated with processes like biofilm formation. mdpi.com

Mutations disrupting flagellar structure or rotation can greatly reduce biofilm formation. asm.org

While flagellar motility is crucial for initial adhesion, the presence of other adhesins can sometimes compensate for reduced motility in biofilm formation. asm.org

The complex interplay between regulatory proteins and signaling molecules, such as FleQ and cyclic diguanylate (c-di-GMP), coordinates flagellar motility and biofilm development. plos.org FliJ's role in flagellar assembly places it within this regulatory network that balances motility and sessile lifestyles.

This compound as a Potential Target for Anti-Biofilm Strategies (Mechanistic/In Vitro)

Recent research has specifically identified FliJ as a potential target for anti-biofilm agents in Escherichia coli. researchgate.net This identification was based on network analysis of proteins involved in biofilm formation, suggesting that FliJ occupies a central position in the protein-protein interaction network relevant to this process. researchgate.net In vitro studies involving molecular docking have explored the potential of phytochemicals to bind to and presumably inhibit this compound, thereby interfering with biofilm formation. researchgate.net This suggests a mechanistic approach where targeting FliJ could disrupt the essential flagellar assembly process required for biofilm initiation and development.

Adaptation and Survival Strategies Mediated by this compound in Environmental Niches

Flagella-driven motility is a key adaptation strategy for bacteria, enabling them to navigate diverse environments, move towards favorable conditions (chemotaxis), and escape unfavorable ones. nih.govnih.govtandfonline.comresearchgate.net This motility is essential for bacteria to reach nutrient-rich niches and colonize new environments. cdnsciencepub.com As a core component of the flagellar export apparatus, FliJ is indispensable for the formation of functional flagella that underpin this motility-dependent adaptation and survival.

Furthermore, biofilm formation itself is a significant survival strategy, allowing bacteria to persist in challenging environments, including those with limited nutrients, fluctuating pH, or the presence of inhibitory substances like metals or antibiotics. nih.govoup.comfrontiersin.org By contributing to flagellar-mediated initial adhesion and influencing the motility-to-sessile transition, FliJ indirectly supports the formation of these protective biofilm structures, thereby enhancing bacterial survival in diverse ecological settings. Studies on Rhodanobacter strains from subsurface environments have linked genes associated with biofilm growth, including flagellar export proteins like FliJ, to adaptation and survival under environmental stresses such as low pH and metal contamination. oup.com

The ability of bacteria to switch between planktonic (motile) and sessile (biofilm) lifestyles, a process influenced by flagellar function, is a crucial adaptation for persistence in various niches, including the environment and host organisms. cdnsciencepub.commdpi.comasm.org The this compound's integral role in flagellar assembly positions it as a contributor to this fundamental adaptive strategy.

Q & A

What is the functional role of fliJ in bacterial motility, and what experimental approaches are recommended to validate its involvement in flagellar assembly?

Basic Research Question
The fliJ protein is critical for flagellar assembly in Escherichia coli and Salmonella, acting as a chaperone to facilitate substrate recognition and export. To study its function:

  • Knockout Mutants : Generate fliJ deletion strains and assess motility defects via swarm assays or phase-contrast microscopy for flagellar absence .
  • Protein-Protein Interaction (PPI) Analysis : Use co-immunoprecipitation (Co-IP) or bacterial two-hybrid systems to confirm interactions with partners like fliP and flgN .
  • Transcriptional Profiling : Quantify expression changes in flagellar regulon genes (e.g., flhDC) under varying conditions using qRT-PCR .

What methodological pipeline is recommended for homology modeling of fliJ when high-sequence-identity templates are unavailable?

Advanced Research Question
When template coverage is incomplete (<90% identity):

Template Identification : Use iterative PSI-BLAST against the PDB to identify distantly related templates (e.g., Salmonella fliJ with 88% query coverage) .

Model Construction : Employ SwissModel or MODELLER for homology modeling, prioritizing templates with conserved active residues (e.g., Gln38, Tyr45 in E. coli fliJ) .

Validation :

  • ERRAT2 : Assess non-bonded atomic interactions (Quality Factor >95 indicates reliability) .
  • Ramachandran Plot (PDBSum) : Ensure >90% residues in favored regions .
  • ProSA : Check energy minimization and z-scores to identify structural outliers .

How can researchers resolve discrepancies in reported fliJ interaction networks across studies?

Advanced Research Question
Contradictions in PPIs (e.g., fliJ interactions with fliH vs. flgN) require:

  • Orthogonal Validation : Combine Co-IP with cross-linking mass spectrometry to reduce false positives .
  • Structural Analysis : Perform molecular docking or cryo-EM to verify binding interfaces (e.g., FliI6-FliJ ring complex topology) .
  • Context-Specific Replication : Test interactions under varying conditions (e.g., pH, nutrient stress) to identify environment-dependent partnerships .

What strategies are effective for integrating multi-omics data to study fliJ's regulatory role in bacterial pathogenesis?

Advanced Research Question
To contextualize fliJ within broader networks:

Proteomics : Use LC-MS/MS to quantify fliJ expression in biofilm vs. planktonic states .

Transcriptomics : Correlate RNA-seq data with motility phenotypes in fliJ mutants .

Structural Databases : Cross-reference AlphaFold-predicted fliJ structures with experimental models in UniProtKB or PDB .

Pathway Enrichment Tools : Apply STRING or KEGG Mapper to map fliJ into flagellar assembly pathways .

How should researchers optimize phytochemical docking studies targeting fliJ for antimicrobial drug discovery?

Advanced Research Question
To identify fliJ inhibitors:

Virtual Screening : Dock phytochemical libraries (e.g., ZINC15) using AutoDock Vina, prioritizing Moldock Scores >−7 kcal/mol and hydrogen-bond interactions with catalytic residues (e.g., His83) .

Validation :

  • MIC Assays : Test hit compounds against E. coli strains (wild-type vs. fliJ mutants) to confirm target specificity .
  • Molecular Dynamics (MD) : Simulate ligand stability over 100 ns to assess binding affinity .

What quality control measures are critical when reporting fliJ-related experimental data to ensure reproducibility?

Basic Research Question
Adhere to guidelines for:

  • Structural Models : Report template identity, coverage, and validation metrics (ERRAT2, Ramachandran) .
  • Chemical Reagents : Specify sources, purity, and storage conditions for compounds used in assays .
  • Antibody Validation : Include Western blot data confirming antibody specificity for fliJ in knockout controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.